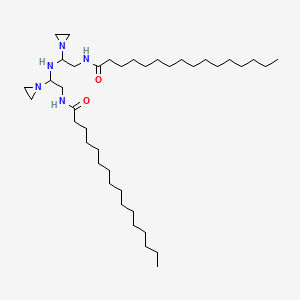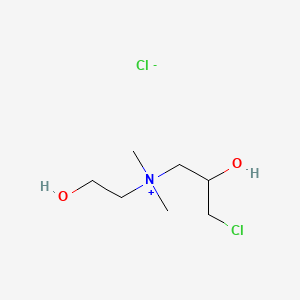
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: is a synthetic organic compound that belongs to the class of isoxazolines. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline typically involves the following steps:
Formation of the Isoxazoline Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Imidazole Group: This step involves the alkylation of the isoxazoline ring with an imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(4-methoxyphenyl)-2-methylisoxazoline: Lacks the imidazole group.
3-(1H-Imidazol-1-ylmethyl)-2-methylisoxazoline: Lacks the methoxyphenyl groups.
3,5-Bis(4-hydroxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: Hydroxy groups instead of methoxy groups.
Uniqueness
cis-3,5-Bis(4-methoxyphenyl)-3-(1H-imidozol-1-ylmethyl)-2-methylisoxazoline: is unique due to the presence of both methoxyphenyl and imidazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
113614-44-1 |
|---|---|
Formule moléculaire |
C22H25N3O3 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(3S,5S)-3-(imidazol-1-ylmethyl)-3,5-bis(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H25N3O3/c1-24-22(15-25-13-12-23-16-25,18-6-10-20(27-3)11-7-18)14-21(28-24)17-4-8-19(26-2)9-5-17/h4-13,16,21H,14-15H2,1-3H3/t21-,22+/m0/s1 |
Clé InChI |
CNYROMOXLMPVQK-FCHUYYIVSA-N |
SMILES isomérique |
CN1[C@](C[C@H](O1)C2=CC=C(C=C2)OC)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
SMILES canonique |
CN1C(CC(O1)C2=CC=C(C=C2)OC)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


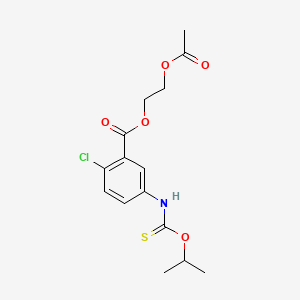
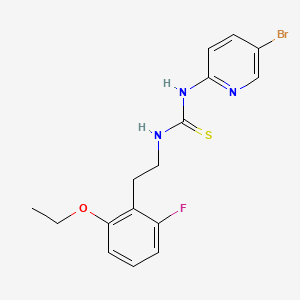
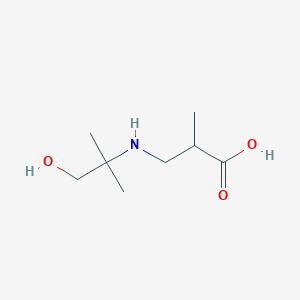

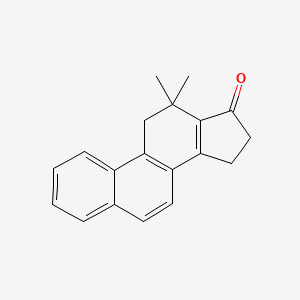
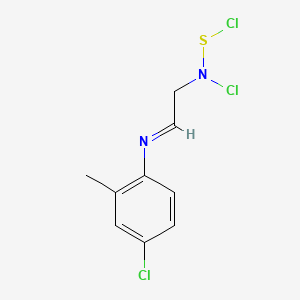
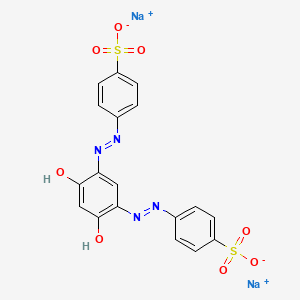
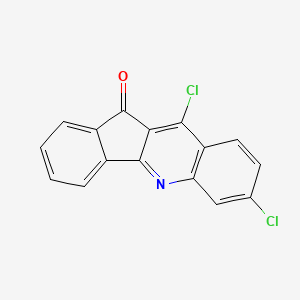
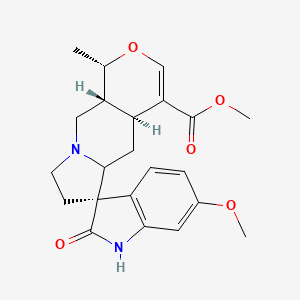
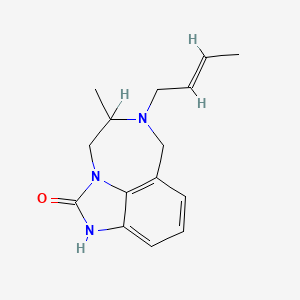
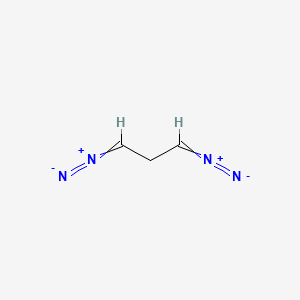
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
